molecular formula C15H21NO3 B14182057 tert-Butyl (2R)-2-benzamidobutanoate CAS No. 923276-12-4

tert-Butyl (2R)-2-benzamidobutanoate

Cat. No.: B14182057
CAS No.: 923276-12-4
M. Wt: 263.33 g/mol
InChI Key: KOJSXEASEWWTDV-GFCCVEGCSA-N
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Description

tert-Butyl (2R)-2-benzamidobutanoate is an organic compound that belongs to the class of tert-butyl esters It is characterized by the presence of a tert-butyl group attached to the ester functional group, along with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-benzamidobutanoate typically involves the esterification of (2R)-2-benzamidobutanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. One common method involves the use of a strong acid such as sulfuric acid or hydrochloric acid to catalyze the reaction under reflux conditions . Another method involves the use of tert-butyl hydroperoxide in the presence of a metal-free catalyst to achieve the esterification .

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable production process compared to traditional batch methods . The use of flow microreactors enables precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-2-benzamidobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (2R)-2-benzamidobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-benzamidobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of the corresponding carboxylic acid and alcohol. Additionally, the benzamide moiety can interact with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2R)-2-benzamidobutanoate is unique due to its combination of a tert-butyl ester and a benzamide moiety. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in organic synthesis and scientific research. The presence of the benzamide group also allows for interactions with biological molecules, enhancing its potential in medicinal chemistry.

Properties

CAS No.

923276-12-4

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

tert-butyl (2R)-2-benzamidobutanoate

InChI

InChI=1S/C15H21NO3/c1-5-12(14(18)19-15(2,3)4)16-13(17)11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3,(H,16,17)/t12-/m1/s1

InChI Key

KOJSXEASEWWTDV-GFCCVEGCSA-N

Isomeric SMILES

CC[C@H](C(=O)OC(C)(C)C)NC(=O)C1=CC=CC=C1

Canonical SMILES

CCC(C(=O)OC(C)(C)C)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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